molecular formula C12H21NO5 B6642169 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid

2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid

Cat. No. B6642169
M. Wt: 259.30 g/mol
InChI Key: YOKKAOPOFLZDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid, also known as MPAAM, is a synthetic compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In a 2018 study by Li et al., 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid was shown to inhibit the growth of breast cancer cells in vitro and in vivo. 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid has also been shown to have anti-inflammatory effects in a 2017 study by Chen et al. In addition, 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, in a 2019 study by Zhang et al.

Mechanism of Action

The mechanism of action of 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In the case of breast cancer, 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid has been shown to have several biochemical and physiological effects, including inhibition of cell growth and survival, anti-inflammatory effects, and potential neuroprotective effects. In addition, 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid has been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is the limited availability of 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid, which may make it difficult to conduct large-scale studies.

Future Directions

There are several potential future directions for 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid research. One area of interest is the development of 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid derivatives with improved potency and selectivity. Another area of interest is the investigation of 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid's potential use in combination with other compounds for enhanced therapeutic effects. Finally, further studies are needed to fully understand the mechanism of action of 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid and its potential therapeutic applications in various diseases.
In conclusion, 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid is a synthetic compound that has shown promise for its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis of 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid has been reported in several scientific publications, and its mechanism of action is believed to involve the inhibition of certain enzymes and signaling pathways. 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid has several biochemical and physiological effects, including inhibition of cell growth and survival, anti-inflammatory effects, and potential neuroprotective effects. While there are some limitations to using 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid in lab experiments, there are several potential future directions for 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid research.

Synthesis Methods

The synthesis of 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid involves the reaction of morpholine with 2-(tert-butoxycarbonylamino)acetic acid, followed by the addition of 2-(2-methylpropan-2-yl)oxyacetyl chloride. The resulting product is then purified using column chromatography. The synthesis of 2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid has been reported in several scientific publications, including a 2015 study by Chen et al.

properties

IUPAC Name

2-[4-[2-[(2-methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-8-10(14)13-4-5-17-7-9(13)6-11(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKKAOPOFLZDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)N1CCOCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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